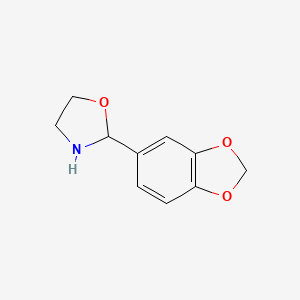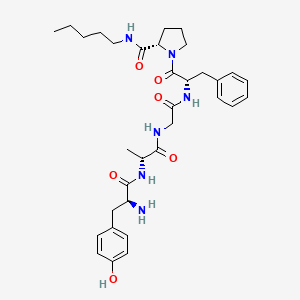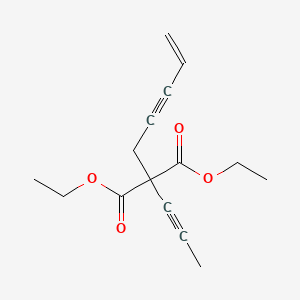
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound with the molecular formula C14H18O4. This compound features both alkyne and alkene functional groups, making it a versatile molecule in organic synthesis. It is known for its unique structure, which includes a pent-4-en-2-yn-1-yl group and a prop-1-yn-1-yl group attached to a propanedioate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the reaction of diethyl propanedioate with appropriate alkyne and alkene precursors. One common method is the alkylation of diethyl propanedioate with pent-4-en-2-yn-1-yl bromide and prop-1-yn-1-yl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne and alkene groups can be reduced to alkanes using hydrogenation reactions.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of amides or other ester derivatives.
Aplicaciones Científicas De Investigación
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne and alkene groups allow it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The ester groups can also undergo hydrolysis, releasing active metabolites that further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (prop-2-yn-1-yl)propanedioate
- Diethyl (pent-4-en-1-yl)propanedioate
- Diethyl (prop-2-yn-1-yloxy)benzylidenepropanedioate
Uniqueness
Diethyl (pent-4-en-2-yn-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to the presence of both alkyne and alkene groups, which provide a diverse range of chemical reactivity. This dual functionality allows for the synthesis of a wide variety of derivatives and makes it a valuable compound in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
66014-44-6 |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
diethyl 2-pent-4-en-2-ynyl-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C15H18O4/c1-5-9-10-12-15(11-6-2,13(16)18-7-3)14(17)19-8-4/h5H,1,7-8,12H2,2-4H3 |
Clave InChI |
VXJIMPZTYRVGRJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC#CC=C)(C#CC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



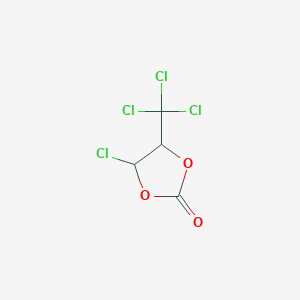
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
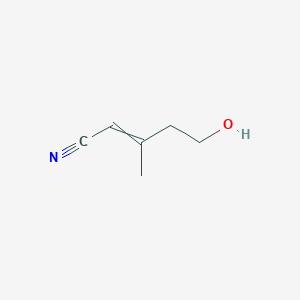
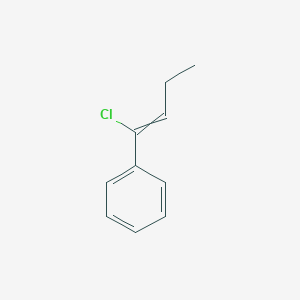

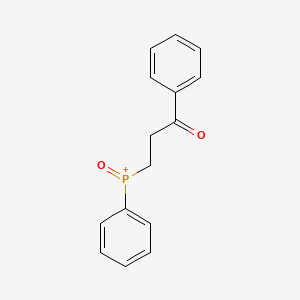
![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
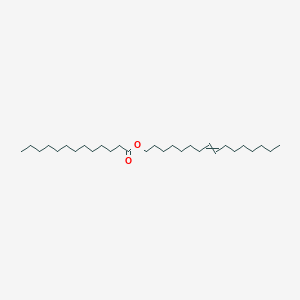
![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
